2-cyano-2-cyclohexylidene-N-(4-ethylphenyl)acetamide
Overview
Description
2-cyano-2-cyclohexylidene-N-(4-ethylphenyl)acetamide is a chemical compound with the molecular formula C16H19N2O. It is a member of the cyanoacetamide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyano group (–CN) and a cyclohexylidene group attached to an acetamide moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cyclohexylidene-N-(4-ethylphenyl)acetamide typically involves the reaction of 4-ethylphenylamine with cyanoacetic acid or its derivatives under specific conditions. One common method is the direct treatment of 4-ethylphenylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out at elevated temperatures, around 70°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods or the use of green solvents can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-cyclohexylidene-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-cyano-2-cyclohexylidene-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 2-cyano-2-cyclohexylidene-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the cyclohexylidene group provides steric hindrance, influencing the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-2-cyclohexylidene-N-(4-methoxyphenyl)acetamide
- 2-cyano-2-cyclohexylidene-N-(4-ethoxyphenyl)acetamide
- 2-cyano-2-cyclohexylidene-N-(4-chlorophenyl)acetamide
Uniqueness
2-cyano-2-cyclohexylidene-N-(4-ethylphenyl)acetamide is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic properties.
Properties
IUPAC Name |
2-cyano-2-cyclohexylidene-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-13-8-10-15(11-9-13)19-17(20)16(12-18)14-6-4-3-5-7-14/h8-11H,2-7H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVLXDZLXDOKOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=C2CCCCC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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